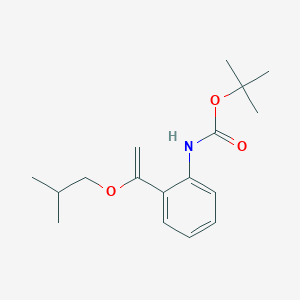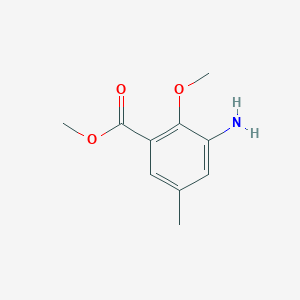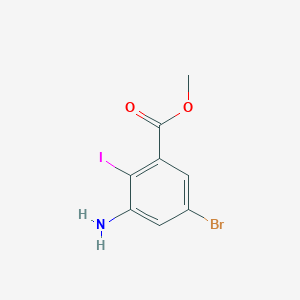
5-Bromo-3-methyl-1H-indole-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methyl-1H-indole-2-carboxaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 5-Bromo-3-methyl-1H-indole-2-carboxaldehyde can be achieved through several methods. One common approach involves the bromination of 3-methylindole followed by formylation at the 2-position. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation using Vilsmeier-Haack reagent (a combination of DMF and POCl3) . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5-Bromo-3-methyl-1H-indole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include 5-Bromo-3-methyl-1H-indole-2-carboxylic acid, 5-Bromo-3-methyl-1H-indole-2-methanol, and various substituted indoles .
Scientific Research Applications
5-Bromo-3-methyl-1H-indole-2-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-1H-indole-2-carboxaldehyde involves its interaction with various molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune responses . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
5-Bromo-3-methyl-1H-indole-2-carboxaldehyde can be compared with other similar compounds, such as:
- 5-Bromo-1H-indole-2-carboxaldehyde
- 5-Bromo-3-methylindole
- 3-Methyl-1H-indole-2-carboxaldehyde
These compounds share structural similarities but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-3-methyl-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 |
InChI Key |
QGGSEMBJXJZNAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


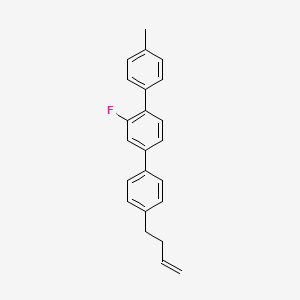

![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)
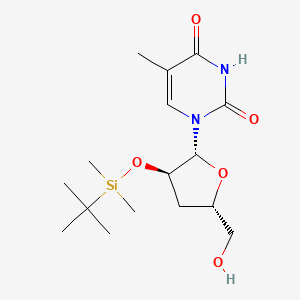
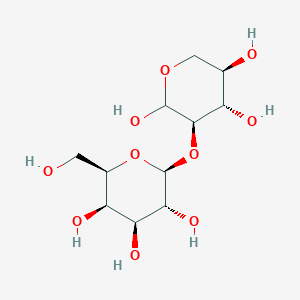
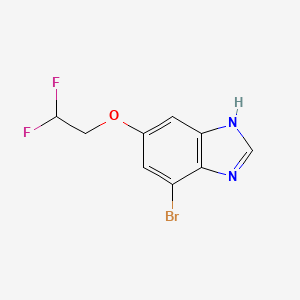
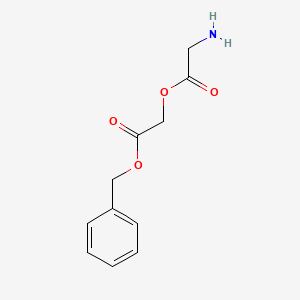
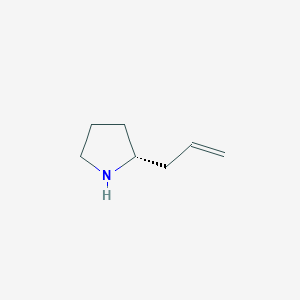
![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)
